Tert-butyl (5R,9S)-9-amino-6-oxa-2-azaspiro[4.5]Decane-2-carboxylate
Description
Tert-butyl (5R,9S)-9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate is a spirocyclic compound featuring a bicyclic structure with oxygen (6-oxa) and nitrogen (2-aza) atoms, a tertiary butyl carbamate group, and a stereospecific amino group at the 9-position. It has been used as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and peptidomimetics.
Properties
Molecular Formula |
C13H24N2O3 |
|---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
tert-butyl (5R,9S)-9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-6-5-13(9-15)8-10(14)4-7-17-13/h10H,4-9,14H2,1-3H3/t10-,13+/m0/s1 |
InChI Key |
RBVRAVQFMPWVAY-GXFFZTMASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@]2(C1)C[C@H](CCO2)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(CCO2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(5R,9S)-rel-9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate typically involves multiple steps. One common method includes the hydrogenation of a precursor compound in the presence of a palladium catalyst. For example, compound 5 can be hydrogenated in methanol using 20% palladium hydroxide at room temperature until the reaction is complete. The mixture is then filtered, and the filtrate is concentrated to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(5R,9S)-rel-9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces amines.
Scientific Research Applications
tert-Butyl(5R,9S)-rel-9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl(5R,9S)-rel-9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Structural and Functional Group Variations
Stereochemical and Reactivity Differences
- Amino Group Position: The target compound’s 9-amino group (vs. ketone or absence in others) enhances nucleophilicity, making it reactive in acylations or Suzuki couplings .
- Spiro Ring Size : Larger spiro[5.5] frameworks (e.g., CAS 173405-78-2) increase steric hindrance, reducing metabolic clearance compared to spiro[4.5] analogs .
- Oxygen/Nitrogen Placement : Shifting oxygen from 6-oxa (target) to 2-oxa (CAS 374794-96-4) alters electronic properties, impacting binding affinity in receptor-ligand interactions .
Biological Activity
Tert-butyl (5R,9S)-9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate (CAS: 1445951-59-6) is a synthetic compound with potential biological activity that has garnered interest in medicinal chemistry. Its unique spirocyclic structure suggests possible interactions with biological targets, particularly in the realm of antibacterial and antiviral activities.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H24N2O3 |
| Molecular Weight | 256.35 g/mol |
| Purity | 97% |
| IUPAC Name | This compound |
| CAS Number | 1445951-59-6 |
Research indicates that compounds with similar structural motifs often exhibit their biological activities through various mechanisms, including:
- Inhibition of Bacterial Enzymes : Compounds containing spirocyclic structures have been shown to inhibit bacterial topoisomerases, which are essential for DNA replication and transcription in bacteria. This inhibition can lead to bactericidal effects against Gram-positive bacteria.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, particularly against Gram-positive pathogens.
Antibacterial Activity
A study evaluating the antibacterial activity of various spirocyclic compounds found that those structurally similar to this compound displayed significant inhibition against strains such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 16 µg/mL to 32 µg/mL, indicating moderate to strong antibacterial effects .
Case Studies
- Case Study on Gram-positive Infections : A clinical investigation highlighted the effectiveness of spirocyclic derivatives in treating infections caused by Staphylococcus aureus, where a compound with a similar structure demonstrated an MIC of 8 µg/mL . This suggests that this compound could potentially serve as a lead compound for developing new antibiotics.
- In Vitro Assays : In vitro assays conducted on various bacterial strains showed that the compound effectively inhibited bacterial growth at concentrations lower than those required for cytotoxicity against human cells, indicating a favorable therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
